![molecular formula C15H19NO5 B3176289 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde CAS No. 98840-95-0](/img/structure/B3176289.png)

3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde

Vue d'ensemble

Description

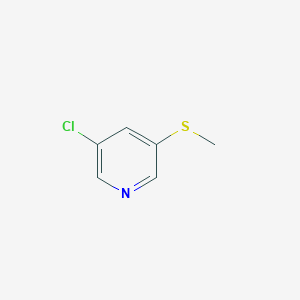

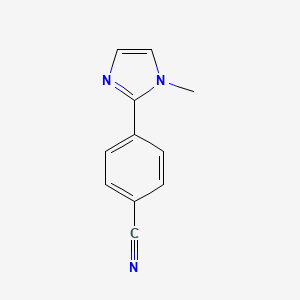

“3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde” is an organic compound with the molecular formula C15H19NO5 . It is a solid compound and is often used in early discovery research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO5/c1-2-20-14-9-12 (10-17)3-4-13 (14)21-11-15 (18)16-5-7-19-8-6-16/h3-4,9-10H,2,5-8,11H2,1H3 . This indicates that the compound has a morpholine ring and an ethoxy group attached to a benzaldehyde group.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 293.32 .Applications De Recherche Scientifique

Applications in Organic Pollutant Treatment

Organic pollutants pose significant environmental challenges, particularly in wastewater from industries. An enzymatic approach using oxidoreductive enzymes, in the presence of certain redox mediators, has been explored for the remediation and degradation of such pollutants. This method highlights the importance of specific functional groups and compounds in enhancing the degradation efficiency of recalcitrant compounds, potentially including derivatives like 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde in similar applications (Husain & Husain, 2007).

Analytical Methods in Antioxidant Activity Determination

The determination of antioxidant activity is crucial in various fields, from food engineering to medicine. Studies have developed critical analytical methods for this purpose, focusing on chemical reactions and spectrophotometry. These methods, based on the transfer of hydrogen atoms or electrons, may utilize complex molecules as standards or targets for analysis, hinting at the utility of compounds with specific functional groups for analytical benchmarks or as antioxidants themselves (Munteanu & Apetrei, 2021).

Degradation Pathways of Pharmaceuticals

In the context of pharmaceutical degradation, studies on the advanced oxidation processes (AOPs) reveal complex kinetics, mechanisms, and by-products. Understanding the degradation pathways of compounds like acetaminophen offers insights into the environmental fate of similar compounds. This knowledge could be pertinent to assessing how derivatives of 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde might behave under similar oxidative conditions (Qutob et al., 2022).

Role in Lignin Acidolysis

Research on lignin model compounds, including those with complex ether bonds and aromatic aldehydes, reveals significant insights into the acidolysis mechanism, which is pivotal for understanding lignin degradation and utilization. Such studies may offer a foundation for investigating the reactivity and potential applications of structurally related compounds in lignin valorization processes (Yokoyama, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-20-14-9-12(10-17)3-4-13(14)21-11-15(18)16-5-7-19-8-6-16/h3-4,9-10H,2,5-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMJSPSGCIEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)

![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)